molecular formula C8H11NO2 B13174140 1-(Furan-3-yl)-3-(methylamino)propan-2-one

1-(Furan-3-yl)-3-(methylamino)propan-2-one

Cat. No.: B13174140
M. Wt: 153.18 g/mol
InChI Key: MXUZXKKPJNTADD-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-3-(methylamino)propan-2-one is a ketone derivative featuring a furan-3-yl substituent and a methylamino group attached to a propan-2-one backbone.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(furan-3-yl)-3-(methylamino)propan-2-one

InChI

InChI=1S/C8H11NO2/c1-9-5-8(10)4-7-2-3-11-6-7/h2-3,6,9H,4-5H2,1H3

InChI Key

MXUZXKKPJNTADD-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC1=COC=C1

Origin of Product

United States

Biological Activity

1-(Furan-3-yl)-3-(methylamino)propan-2-one is an organic compound notable for its furan ring and methylamino group, which contribute to its potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising properties, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_9NO, with a molecular weight of approximately 153.18 g/mol. The structure includes:

  • Furan Ring : A five-membered aromatic ring that enhances the compound's reactivity.
  • Methylamino Group : A functional group that may interact with biological targets, influencing pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has also shown promise in cancer research. Preliminary studies indicate its potential to inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM)
MDA-MB-231 (breast)10
HeLa (cervical)15
A549 (lung)12

The mechanism by which it inhibits cancer cell growth appears to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses and tumor progression.
  • Modulation of Cellular Pathways : It can influence pathways related to apoptosis, potentially leading to increased cancer cell death.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a novel antimicrobial agent.
  • Cancer Treatment Research : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an adjunct therapy in cancer treatment protocols.

Future Directions

Ongoing research aims to further elucidate the mechanisms of action and optimize the structure of this compound for enhanced efficacy and reduced toxicity. Potential areas of exploration include:

  • Synthesis of Derivatives : Modifying the chemical structure to improve biological activity.
  • In Vivo Studies : Testing the compound in animal models to assess therapeutic efficacy and safety profiles.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity (if known)
1-(Furan-3-yl)-3-(methylamino)propan-2-one C₈H₁₁NO₂ 153.18 g/mol Furan-3-yl, methylamino Not reported
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one C₁₀H₁₂ClNO 197.66 g/mol 3-Chlorophenyl, methylamino Psychoactive (NPS)
1-(Methylamino)-3-(thiophen-2-yl)propan-2-one C₈H₁₁NOS 169.24 g/mol Thiophen-2-yl, methylamino Not reported
(E)-1-(Furan-3-yl)-3-(indol-3-yl)prop-2-en-1-one C₁₆H₁₁NO₂ 249.27 g/mol Furan-3-yl, indol-3-yl Anti-tubercular (MIC = 210 μM)

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